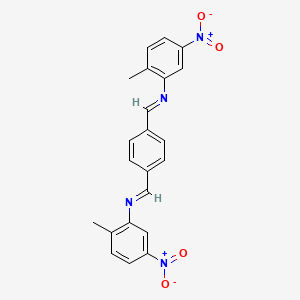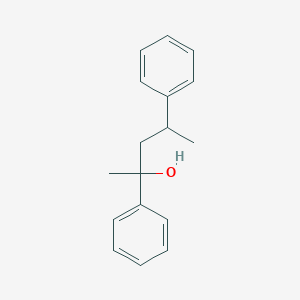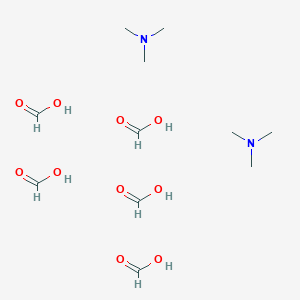
2-Bromo-1,3,4,5-tetramethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BROMO-1,3,4,5-TETRAMETHYL-BENZENE is an organic compound with the molecular formula C10H13Br. It is a brominated derivative of tetramethylbenzene, characterized by the presence of four methyl groups and one bromine atom attached to a benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-BROMO-1,3,4,5-TETRAMETHYL-BENZENE can be synthesized through the bromination of 1,2,3,5-tetramethylbenzene. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of 2-BROMO-1,3,4,5-TETRAMETHYL-BENZENE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-BROMO-1,3,4,5-TETRAMETHYL-BENZENE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
2-BROMO-1,3,4,5-TETRAMETHYL-BENZENE is used in several scientific research applications, including:
Chemistry: As a building block in organic synthesis and the preparation of complex molecules.
Biology: In the study of biochemical pathways and interactions involving brominated compounds.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-BROMO-1,3,4,5-TETRAMETHYL-BENZENE involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom acts as an electrophile, facilitating the formation of various substituted derivatives. The compound’s effects are mediated through its ability to participate in these reactions, influencing molecular pathways and interactions .
Comparison with Similar Compounds
Similar Compounds
1,2,3,5-Tetramethylbenzene: The parent compound without the bromine atom.
1-Bromo-2,3,4,6-tetramethylbenzene: A positional isomer with the bromine atom at a different position.
1,2,4,5-Tetramethylbenzene: Another tetramethylbenzene derivative without bromination
Uniqueness
2-BROMO-1,3,4,5-TETRAMETHYL-BENZENE is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and properties. This makes it valuable in selective synthesis processes and specialized applications in research and industry .
Properties
CAS No. |
3349-15-3 |
|---|---|
Molecular Formula |
C10H13Br |
Molecular Weight |
213.11 g/mol |
IUPAC Name |
2-bromo-1,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C10H13Br/c1-6-5-7(2)10(11)9(4)8(6)3/h5H,1-4H3 |
InChI Key |
OYAFABIVQFUGMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






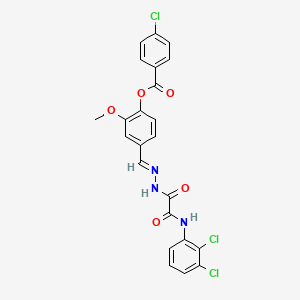

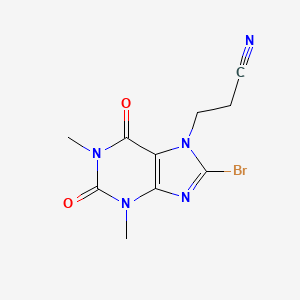
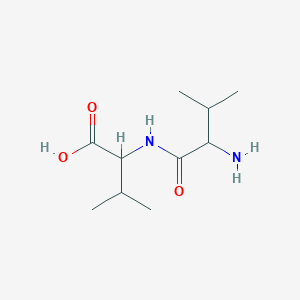
![4-[(4-chlorobenzylidene)amino]-3-(2-furyl)-1H-1,2,4-triazole-5-thione](/img/structure/B11961232.png)

